![molecular formula C10H13ClF3NO B1379592 Methyl({2-[4-(trifluoromethyl)phenoxy]ethyl})amine hydrochloride CAS No. 1803611-38-2](/img/structure/B1379592.png)
Methyl({2-[4-(trifluoromethyl)phenoxy]ethyl})amine hydrochloride
Overview
Description
Methyl({2-[4-(trifluoromethyl)phenoxy]ethyl})amine hydrochloride is a chemical compound that features a trifluoromethyl group, which is known for its significant impact on the pharmacological properties of molecules
Mechanism of Action
Target of Action
Compounds with similar trifluoromethyl groups have been found to interact with peripheral sensory trigeminal nerves . These nerves produce a neurotransmitter, a calcitonin gene-related peptide (CGRP) receptor antagonist .
Mode of Action
It’s worth noting that compounds with similar trifluoromethyl groups have been involved in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
The compound’s potential involvement in suzuki–miyaura (sm) cross-coupling reactions suggests it may influence pathways related to carbon–carbon bond formation .
Result of Action
The compound’s potential involvement in suzuki–miyaura (sm) cross-coupling reactions suggests it may play a role in the formation of new carbon–carbon bonds .
Action Environment
The compound’s potential involvement in suzuki–miyaura (sm) cross-coupling reactions suggests that factors such as reaction conditions and the presence of a metal catalyst may play a role .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({2-[4-(trifluoromethyl)phenoxy]ethyl})amine hydrochloride typically involves the reaction of 4-(trifluoromethyl)phenol with 2-chloroethylamine hydrochloride under basic conditions to form the intermediate 2-[4-(trifluoromethyl)phenoxy]ethylamine. This intermediate is then methylated using methyl iodide in the presence of a base such as potassium carbonate to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl({2-[4-(trifluoromethyl)phenoxy]ethyl})amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl group to a difluoromethyl or monofluoromethyl group.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced fluoromethyl derivatives, and various substituted amine derivatives.
Scientific Research Applications
Methyl({2-[4-(trifluoromethyl)phenoxy]ethyl})amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: An antidepressant that also contains a trifluoromethyl group.
Sorafenib: A kinase inhibitor used in cancer therapy with a similar trifluoromethyl group.
Uniqueness
Methyl({2-[4-(trifluoromethyl)phenoxy]ethyl})amine hydrochloride is unique due to its specific structural features, which confer distinct pharmacological properties. The presence of the trifluoromethyl group significantly enhances its metabolic stability and bioavailability compared to similar compounds .
Properties
IUPAC Name |
N-methyl-2-[4-(trifluoromethyl)phenoxy]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO.ClH/c1-14-6-7-15-9-4-2-8(3-5-9)10(11,12)13;/h2-5,14H,6-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPEPJCCSZJEMRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=CC=C(C=C1)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


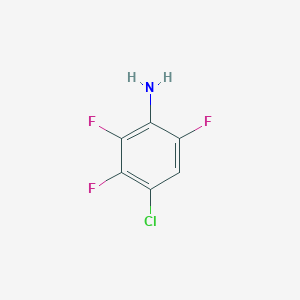
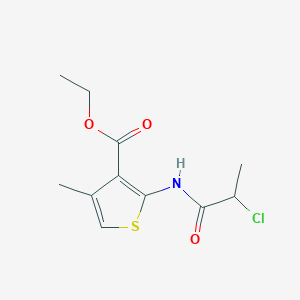
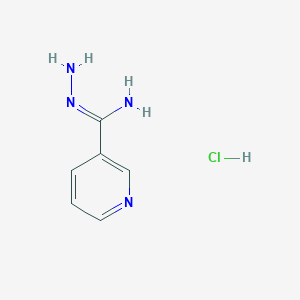

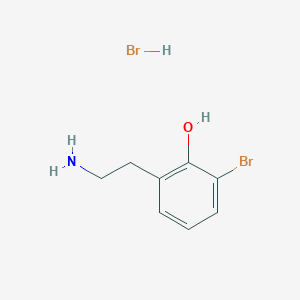

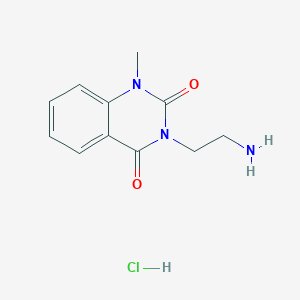
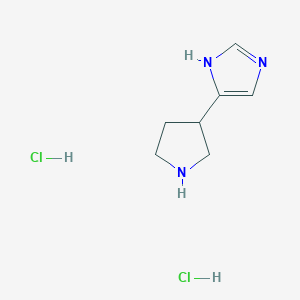
![N,N-dimethyl-1-[(methylamino)methyl]cyclobutan-1-amine](/img/structure/B1379522.png)
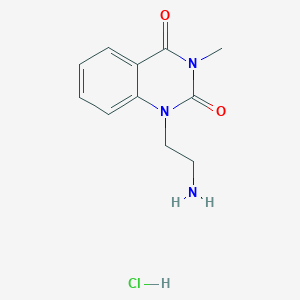


![2-[(6-amino-9H-purin-8-yl)amino]ethanol hydrobromide](/img/structure/B1379531.png)

